![molecular formula C15H20N2O B1464179 7-Benzyl-2,7-diazaspiro[4.5]decan-6-one CAS No. 1203798-25-7](/img/structure/B1464179.png)
7-Benzyl-2,7-diazaspiro[4.5]decan-6-one
Overview
Description
7-Benzyl-2,7-diazaspiro[4.5]decan-6-one, also known as 7B-DAD, is an organic compound that has been the subject of recent scientific research. This compound is a bicyclic, heterocyclic compound that is composed of a benzyl group and a diazaspiro ring system. The compound has been studied for its potential applications in the fields of synthetic organic chemistry, drug design, and biochemistry.
Scientific Research Applications
7-Benzyl-2,7-diazaspiro[4.5]decan-6-one has been studied for its potential applications in the fields of synthetic organic chemistry, drug design, and biochemistry. In synthetic organic chemistry, 7-Benzyl-2,7-diazaspiro[4.5]decan-6-one has been used as a starting material for the synthesis of various heterocyclic compounds. In drug design, 7-Benzyl-2,7-diazaspiro[4.5]decan-6-one has been studied for its potential as a novel drug scaffold. In biochemistry, 7-Benzyl-2,7-diazaspiro[4.5]decan-6-one has been studied for its potential as an enzyme inhibitor and as a modulator of protein-protein interactions.
Mechanism Of Action
The mechanism of action of 7-Benzyl-2,7-diazaspiro[4.5]decan-6-one is not yet fully understood. However, it is believed that 7-Benzyl-2,7-diazaspiro[4.5]decan-6-one binds to enzymes and proteins through hydrogen bonding and hydrophobic interactions. This binding leads to the inhibition of enzyme activity and the modulation of protein-protein interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 7-Benzyl-2,7-diazaspiro[4.5]decan-6-one are not yet fully understood. However, it is believed that 7-Benzyl-2,7-diazaspiro[4.5]decan-6-one has the potential to inhibit the activity of certain enzymes and modulate the activity of certain proteins. In addition, 7-Benzyl-2,7-diazaspiro[4.5]decan-6-one has been shown to have anti-inflammatory and analgesic properties in animal models.
Advantages And Limitations For Lab Experiments
7-Benzyl-2,7-diazaspiro[4.5]decan-6-one is a useful compound for laboratory experiments due to its relative ease of synthesis and its potential applications in the fields of synthetic organic chemistry, drug design, and biochemistry. However, 7-Benzyl-2,7-diazaspiro[4.5]decan-6-one is also limited by its low solubility in water, which can make it difficult to handle in laboratory experiments.
Future Directions
There are a number of potential future directions for research on 7-Benzyl-2,7-diazaspiro[4.5]decan-6-one. These include further studies on the synthesis of 7-Benzyl-2,7-diazaspiro[4.5]decan-6-one, further studies on the mechanism of action of 7-Benzyl-2,7-diazaspiro[4.5]decan-6-one, further studies on the biochemical and physiological effects of 7-Benzyl-2,7-diazaspiro[4.5]decan-6-one, further studies on the potential applications of 7-Benzyl-2,7-diazaspiro[4.5]decan-6-one in drug design, and further studies on the potential applications of 7-Benzyl-2,7-diazaspiro[4.5]decan-6-one in biochemistry. Additionally, further studies on the advantages and limitations of 7-Benzyl-2,7-diazaspiro[4.5]decan-6-one for laboratory experiments are also needed.
properties
IUPAC Name |
7-benzyl-2,7-diazaspiro[4.5]decan-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c18-14-15(8-9-16-12-15)7-4-10-17(14)11-13-5-2-1-3-6-13/h1-3,5-6,16H,4,7-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTHTGCWHXURCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC2)C(=O)N(C1)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401245049 | |
Record name | 7-(Phenylmethyl)-2,7-diazaspiro[4.5]decan-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401245049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Benzyl-2,7-diazaspiro[4.5]decan-6-one | |
CAS RN |
1203798-25-7 | |
Record name | 7-(Phenylmethyl)-2,7-diazaspiro[4.5]decan-6-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1203798-25-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(Phenylmethyl)-2,7-diazaspiro[4.5]decan-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401245049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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